2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile
Overview
Description
2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile, also known as FANMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FANMN is a member of the nitro-containing nicotinonitrile family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been shown to inhibit the activity of tubulin, a protein that is involved in the formation of the microtubules that are necessary for cell division. This inhibition leads to the arrest of the cell cycle and eventually, cell death.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is the lack of studies on its toxicity and potential side effects.
Future Directions
There are several future directions for the study of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile. One potential direction is the development of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile-based drugs for the treatment of cancer. Another potential direction is the study of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile as a potential antibacterial and antifungal agent. Additionally, further studies on the toxicity and potential side effects of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile are necessary to fully understand its potential as a therapeutic agent.
Scientific Research Applications
2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c1-9-14(20(21)22)13(8-23-2)12(7-17)15(18-9)19-11-5-3-10(16)4-6-11/h3-6H,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKFSVWMJZEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NC2=CC=C(C=C2)F)C#N)COC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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